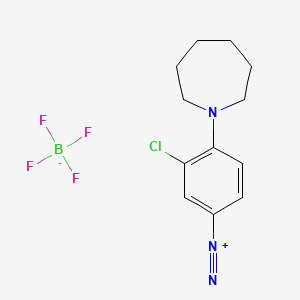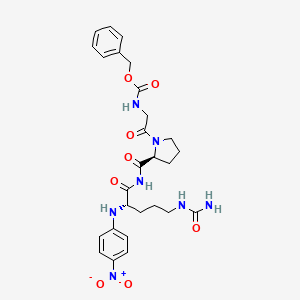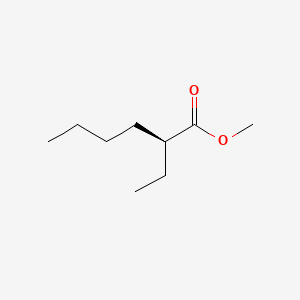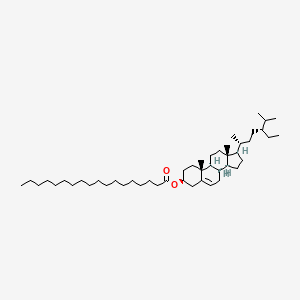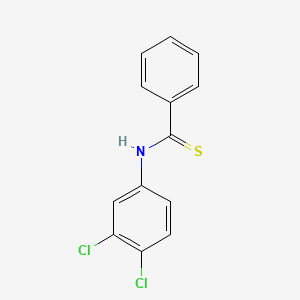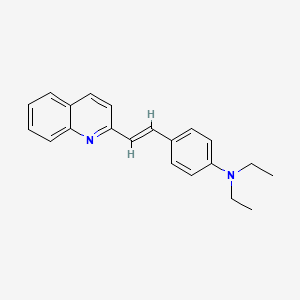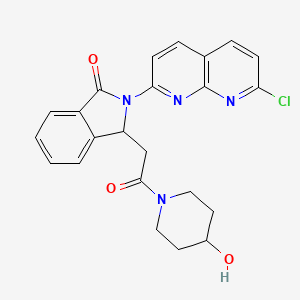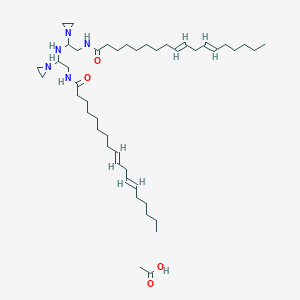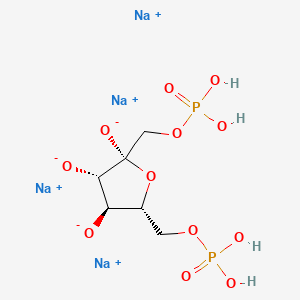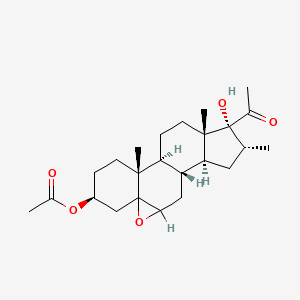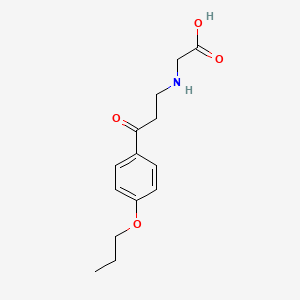
N-(3-Oxo-3-(4-propoxyphenyl)propyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/MC0813550 is a compound referenced in the National Institute for Occupational Safety and Health (NIOSH) Manual of Analytical Methods. This compound is used in various analytical methods for workplace exposure monitoring, particularly in the context of occupational safety and health.
Preparation Methods
The preparation of NIOSH/MC0813550 involves specific synthetic routes and reaction conditions. The compound is typically synthesized using a series of chemical reactions that involve the use of solid sorbent tubes, gas chromatography, and other analytical techniques. The industrial production methods for this compound are designed to ensure high purity and consistency, which are crucial for its application in analytical methods .
Chemical Reactions Analysis
NIOSH/MC0813550 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include carbon disulfide, nitrogen, and helium. The major products formed from these reactions depend on the specific conditions and reagents used. For example, gas chromatography is often employed to analyze the reaction products and ensure the accuracy of the analytical methods .
Scientific Research Applications
NIOSH/MC0813550 has a wide range of scientific research applications. In chemistry, it is used as a standard for analytical methods to monitor workplace exposure to hazardous chemicals. In biology and medicine, it is used to study the effects of various chemicals on human health. In industry, it is used to ensure the safety and health of workers by monitoring exposure to hazardous substances. The compound is also used in environmental studies to assess the impact of chemical pollutants .
Mechanism of Action
The mechanism of action of NIOSH/MC0813550 involves its interaction with specific molecular targets and pathways. The compound is designed to bind to certain chemical species, allowing for their detection and quantification in various analytical methods. The molecular targets and pathways involved in its action are primarily related to its role as an analytical standard in gas chromatography and other techniques .
Comparison with Similar Compounds
NIOSH/MC0813550 can be compared with other similar compounds used in analytical methods, such as volatile organic compounds (VOCs) and other standards used in gas chromatography. Similar compounds include isopropyl alcohol, methylene chloride, and hexane. What sets NIOSH/MC0813550 apart is its specific application in the NIOSH Manual of Analytical Methods, which ensures its reliability and accuracy in workplace exposure monitoring .
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
2-[[3-oxo-3-(4-propoxyphenyl)propyl]amino]acetic acid |
InChI |
InChI=1S/C14H19NO4/c1-2-9-19-12-5-3-11(4-6-12)13(16)7-8-15-10-14(17)18/h3-6,15H,2,7-10H2,1H3,(H,17,18) |
InChI Key |
XCOIGGQLVNJDPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



